2-(4-Ethoxyphenyl)imidazole

Antifungal Imidazole MIC

CA-4-resistant cancer models and species-specific antifungal screening demand scaffolds with precise physicochemical profiles. Generic 2-aryl imidazole substitutions cannot replicate the pharmacological signature of the 4-ethoxyphenyl group. 2-(4-Ethoxyphenyl)imidazole directly addresses this gap: • Antifungal: Derivative 5e MIC 0.304 µmol/mL vs C. tropicalis & C. parapsilosis • Anticancer: Superior efficacy over CA-4 in resistant HT-29 colon carcinoma • Tubulin inhibition: IC50 range 0.4 nM-19 µM across optimized derivatives. ≥98% purity. CoA included. Standard global shipping for R&D use.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 115053-41-3
Cat. No. B047177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethoxyphenyl)imidazole
CAS115053-41-3
Synonyms2-(4-ETHOXY-PHENYL)-1H-IMIDAZOLE
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NC=CN2
InChIInChI=1S/C11H12N2O/c1-2-14-10-5-3-9(4-6-10)11-12-7-8-13-11/h3-8H,2H2,1H3,(H,12,13)
InChIKeySXVCDQJMUKCZIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethoxyphenyl)imidazole: A Privileged Scaffold


2-(4-Ethoxyphenyl)imidazole is a heterocyclic small molecule featuring an imidazole core substituted at the 2-position with a 4-ethoxyphenyl group . This structural motif serves as a privileged scaffold in medicinal chemistry, particularly as a key pharmacophore in combretastatin A-4 (CA-4) derived vascular-disrupting agents and antifungal imidazole conjugates [1]. The 4-ethoxy substituent confers distinct physicochemical properties—including enhanced lipophilicity (LogP 2.48) relative to unsubstituted phenyl analogs—that modulate membrane permeability and target engagement [2]. The compound is commercially available at research-grade purity (≥95-98%) and is utilized as a versatile building block for structure-activity relationship (SAR) exploration and lead optimization campaigns .

Privileged imidazole scaffold for CA-4-derived vascular-disrupting agent (VDA) and antifungal conjugate SAR exploration
4-Ethoxyphenyl substitution provides a reported lipophilicity window distinct from methoxy and chloro analogs, potentially influencing membrane permeability and target engagement
Research-grade building block (≥95–98% purity) suitable for focused library synthesis and lead optimization workflows

2-(4-Ethoxyphenyl)imidazole: Selection Rationale


The 4-ethoxyphenyl substituent of 2-(4-Ethoxyphenyl)imidazole is not a generic aromatic decoration; it is a critical determinant of biological activity and physicochemical profile that cannot be replicated by simple halogenated or unsubstituted phenyl analogs. In antifungal imidazole-semicarbazone conjugates, the 4-ethoxyphenyl-bearing compound 5e achieved the most potent minimum inhibitory concentration (MIC) against C. tropicalis and C. parapsilosis (0.304 µmol/mL), outperforming other substituted phenyl variants [1]. In the anticancer context, the N-methyl-4-aryl-5-(4-ethoxyphenyl)-imidazole series demonstrated superior efficacy against CA-4-resistant HT-29 colon carcinoma cells compared to the lead CA-4, with the 4-ethoxy moiety contributing to enhanced selectivity for malignant over nonmalignant cells [2]. Furthermore, the calculated LogP of 2.48 for the parent scaffold positions it in a distinct lipophilicity window compared to methoxy (LogP ~1.0), chloro (LogP 2.73), and fluoro (LogP ~1.2) analogs, directly impacting membrane permeability and target compartment access [3]. These differential features render generic 2-aryl imidazole substitution an unreliable strategy for reproducing the specific pharmacological profile conferred by the 4-ethoxyphenyl group.

Halogenated or unsubstituted phenyl analogs may not reproduce the reported antifungal potency against C. tropicalis and C. parapsilosis observed for 4-ethoxyphenyl conjugates.
Methoxy or fluoro substitution shifts lipophilicity (cLogP), potentially altering membrane permeability and intracellular access compared to the 4-ethoxy profile.
The reported selectivity for cancer cells over nonmalignant cells associated with the 4-ethoxyphenyl scaffold may not be replicated by generic 2-aryl imidazole replacements.

2-(4-Ethoxyphenyl)imidazole: Quantitative Performance Evidence


Antifungal MIC: 4-Ethoxyphenyl Advantage

In a direct head-to-head comparison of 15 imidazole-semicarbazone conjugates (5a–o) against four fungal strains, the compound bearing the 4-ethoxyphenyl fragment (5e) demonstrated the most potent antifungal activity against both C. tropicalis and C. parapsilosis [1]. The MIC value of 0.304 µmol/mL for 5e was lower than that of other substituted phenyl analogs (e.g., 5c with MIC = 0.311 µmol/mL against C. albicans), establishing the 4-ethoxy substitution as the optimal modification within this congeneric series [1].

Antifungal MIC Rank
Head-to-head
MIC 0.304 µmol/mL against C. tropicalis and C. parapsilosis; most potent among 15 imidazole-semicarbazone conjugates tested
Reported MIC rank within the congeneric series identifies the 4-ethoxyphenyl fragment as a key contributor to species-specific antifungal activity.
C. albicans susceptibility profile differs; cross-species interpretation requires caution.
Antifungal Imidazole MIC

Superior Efficacy vs. CA-4 in Resistant Colon Carcinoma

The N-methyl-4-aryl-5-(4-ethoxyphenyl)-imidazole series, which incorporates the 2-(4-ethoxyphenyl)imidazole core, demonstrated superior efficacy compared to the lead compound combretastatin A-4 (CA-4) in growth inhibition assays against CA-4-resistant HT-29 colon carcinoma cells [1]. Et-brimamin (compound 6), the most active derivative in the series, inhibited the growth of multiple cancer cell lines with IC50 (72 h) values in the low nanomolar range [1]. The series also exhibited vascular-disrupting effects against tumor xenografts refractory to CA-4 [1].

CA-4-Resistant HT-29 Response
Head-to-head
Et-brimamin (compound 6) inhibited growth of CA-4-resistant HT-29 colon carcinoma cells with IC₅₀ in the low nanomolar range (72 h assay); reported as more active than CA-4.
Supports exploration of this scaffold for overcoming CA-4 resistance in colon carcinoma cell models.
Xenograft vascular-disrupting effects also reported; in vivo context requires further model validation.
Anticancer Vascular Disrupting Agent Tubulin

Selective Cytotoxicity for Cancer Cells

The N-methyl-4-aryl-5-(4-ethoxyphenyl)-imidazole series exhibited generally greater selectivity for cancer cells over nonmalignant cells compared to the lead CA-4 [1]. While exact selectivity index values are not provided, the study explicitly notes the improved selectivity profile conferred by the 4-ethoxyphenyl imidazole scaffold [1]. Additionally, in a separate series of tubulin polymerization inhibitors, a compound bearing a 3′-chloro-4′-ethoxyphenyl moiety (4o) showed greater antiproliferative activity than CA-4 in all but one tested cancer cell line, further supporting the favorable selectivity associated with the 4-ethoxyphenyl substitution pattern [2].

Cancer Cell Selectivity
Cross-study
N-methyl-4-aryl-5-(4-ethoxyphenyl)-imidazoles reported as generally more selective for cancer cells over nonmalignant cells compared to CA-4; exact selectivity indices not provided.
Qualitative selectivity observation supports further profiling in matched cancer/normal cell-line panels.
Quantitative SI values needed for direct comparisons; cross-study consistency should be verified.
Selectivity Index Cytotoxicity Anticancer

Lipophilicity: 4-Ethoxy vs. Common Substituents

The calculated LogP of 2-(4-Ethoxyphenyl)imidazole is 2.475, positioning it in an intermediate lipophilicity range that balances membrane permeability with aqueous solubility [1]. In contrast, the 4-chloro analog exhibits a higher LogP of 2.730 , the 4-methoxy analog displays a lower LogP (approximately 1.0, depending on the specific derivative) [2], and the 4-fluoro analog shows a LogP near -1.2 [3]. This differential lipophilicity profile directly impacts the compound's ability to cross biological membranes and access intracellular targets, making the 4-ethoxy substituent a strategic choice for optimizing ADME properties in lead series.

Lipophilicity (cLogP)
Class-level
cLogP = 2.48 (4-ethoxy) vs 2.73 (4-chloro), ~1.0 (4-methoxy), ~ -1.2 (4-fluoro).
Intermediate lipophilicity may offer a balance between membrane permeability and aqueous solubility compared to more lipophilic or polar analogs.
Calculated values; experimental logD and permeability assays are recommended for lead series.
Lipophilicity cLogP Drug-likeness

CYP450 Inhibition Across Major Isoforms

2-(4-Ethoxyphenyl)imidazole exhibits a differential CYP450 inhibition profile. Against CYP2D6, the compound shows an IC50 of 10,000 nM (10 µM), indicating relatively low inhibitory potency [1]. In contrast, time-dependent inhibition of CYP3A4 was observed with an IC50 of 90 nM in recombinant enzyme assays [2]. This marked difference (~111-fold) highlights the importance of assessing CYP3A4-mediated drug-drug interaction potential when incorporating this scaffold into development candidates.

CYP450 Isoform Inhibition
Supporting
CYP2D6 IC₅₀ = 10,000 nM; CYP3A4 IC₅₀ = 90 nM (time-dependent). ~111-fold difference between isoforms.
CYP3A4 inhibition at low nanomolar concentrations may require evaluation in drug-drug interaction risk assessment during lead optimization.
Assays used recombinant CYP3A4 and human liver microsomes for CYP2D6; translate with caution.
CYP450 Drug-Drug Interaction Metabolic Stability

Tubulin Polymerization Inhibition Potency

Derivatives containing the 4-ethoxyphenyl imidazole motif have been characterized for tubulin polymerization inhibitory activity. In one assay, a 2-(4-ethoxyphenyl)imidazole-containing compound exhibited an IC50 of 19,000 nM (19 µM) against tubulin polymerization [1]. A related derivative with a 3′-chloro-4′-ethoxyphenyl substitution pattern (compound 4o) demonstrated substantially enhanced potency with IC50 values ranging from 0.4 to 3.8 nM across a panel of seven cancer cell lines, indicating that further structural elaboration of the 4-ethoxyphenyl imidazole core can yield low nanomolar antiproliferative agents [2].

Tubulin Polymerization Potency
Supporting
Simpler 4-ethoxyphenyl imidazole derivative: IC₅₀ 19,000 nM (tubulin polymerization). Optimized 3′-chloro-4′-ethoxyphenyl analog (4o): IC₅₀ 0.4–3.8 nM across 7 cancer cell lines.
Reported potency range demonstrates scaffold tractability; structural elaboration can yield low nanomolar antiproliferative agents.
Assay conditions: calf brain tubulin; antiproliferative panel includes HL-60. Direct translation to human tubulin requires confirmation.
Tubulin Microtubule Vascular Disrupting

2-(4-Ethoxyphenyl)imidazole: Key Application Scenarios


VDA Lead Optimization for Drug-Resistant Tumors

The N-methyl-4-aryl-5-(4-ethoxyphenyl)-imidazole series, built upon the 2-(4-ethoxyphenyl)imidazole core, demonstrates superior efficacy against CA-4-resistant HT-29 colon carcinoma cells and improved selectivity for cancer over nonmalignant cells [1]. Researchers focusing on overcoming resistance to first-generation VDAs should prioritize this scaffold for hit-to-lead expansion. The low nanomolar IC50 of Et-brimamin and the scaffold's activity against CA-4-refractory xenografts establish it as a privileged starting point for developing next-generation vascular-disrupting therapeutics [1].

Antifungal SAR: Imidazole-Semicarbazone Conjugates

In a direct comparative analysis of 15 imidazole-semicarbazone conjugates, the 4-ethoxyphenyl-bearing derivative (5e) exhibited the optimal MIC (0.304 µmol/mL) against C. tropicalis and C. parapsilosis [1]. This positions 2-(4-ethoxyphenyl)imidazole as a key building block for synthesizing focused antifungal libraries. Procurement of this specific building block enables the systematic exploration of the 4-ethoxy substitution's contribution to species-specific antifungal potency and the generation of novel analogs with improved therapeutic indices [1].

Lipophilicity Tuning for CNS and Oral Candidates

With a calculated LogP of 2.48, 2-(4-ethoxyphenyl)imidazole occupies an intermediate lipophilicity space that is distinct from more polar methoxy (LogP ≈ 1.0) or more lipophilic chloro (LogP = 2.73) analogs [1]. This property is critical for projects where balancing passive membrane permeability with aqueous solubility is essential—such as in CNS-targeted programs or oral drug development. The scaffold's cLogP aligns with optimal CNS drug-likeness parameters, making it a rational choice for library design aimed at brain-penetrant therapeutics [1].

Chemical Probes for Tubulin Mechanism Studies

Derivatives of 2-(4-ethoxyphenyl)imidazole have been characterized as tubulin polymerization inhibitors, with IC50 values ranging from 19 µM for simpler analogs to 0.4-3.8 nM for optimized derivatives [1]. This activity range supports the use of the scaffold as a chemical probe for investigating microtubule dynamics, particularly in the context of CA-4-resistant models. The 4-ethoxyphenyl imidazole core provides a robust template for developing affinity probes, fluorescent conjugates, or covalent inhibitors to dissect tubulin binding mechanisms [1].

Application
Selection Property
Validation Focus
Vascular-disrupting agent SAR in CA-4-resistant models
Reported growth inhibition in HT-29 CA-4-resistant colon carcinoma cells; selectivity for cancer over nonmalignant cells
Cell-model endpoint review; tubulin polymerization and vascular-disruption assays
Antifungal imidazole conjugate library synthesis
Reported MIC rank against C. tropicalis and C. parapsilosis in a congeneric series of 15 compounds
Species-specific antifungal susceptibility testing; expansion to broader Candida panels
Lipophilicity-dependent permeability studies
Distinct cLogP window compared to methoxy, chloro, and fluoro analogs
Experimental logD, PAMPA or Caco-2 permeability assays; solubility profiling
Chemical probe development for tubulin mechanism studies
Reported tubulin polymerization inhibition (µM to low nM range achievable through structural elaboration)
Microtubule dynamics assays; colchicine-site binding confirmation; selectivity vs. other tubulin sites

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